Ethyl 2-amino-6-nitrobenzoate chemical structure and properties
Ethyl 2-amino-6-nitrobenzoate chemical structure and properties
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Analysis[1]
Ethyl 2-amino-6-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system and significant steric crowding. Unlike its more common isomers (3-nitro or 5-nitro anthranilates), the 2,6-substitution pattern creates a unique "ortho-effect" that profoundly influences its reactivity, particularly in cyclization reactions.
This compound serves as a critical intermediate in the synthesis of polyheterocyclic privileged structures , including quinazolin-4(3H)-ones and benzimidazoles, which are ubiquitous in kinase inhibitors and immunomodulatory drugs (IMiDs).
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Description | Mechanistic Implication |
| Molecular Formula | C₉H₁₀N₂O₄ | MW: 210.19 g/mol |
| Electronic State | Push-Pull System | The electron-donating amino group (-NH₂) and electron-withdrawing nitro group (-NO₂) are meta to each other but ortho to the ester. This reduces the nucleophilicity of the amine compared to aniline. |
| Steric Environment | High (Ortho-Lock) | The 6-nitro group sterically shields the ester carbonyl. Key Insight: This makes the ester resistant to hydrolysis under mild conditions, requiring forcing conditions for saponification compared to the 3-nitro isomer. |
| H-Bonding | Intramolecular | Strong intramolecular hydrogen bonding exists between the amine protons and the nitro oxygen (6-membered ring mimic) or the ester carbonyl. This planarizes the system, affecting solubility and NMR shifts. |
Synthetic Pathways[11][12]
The synthesis of ethyl 2-amino-6-nitrobenzoate is rarely achieved by direct nitration of ethyl anthranilate due to directing effects (which favor the 3- and 5-positions). The most robust route proceeds via the functionalization of 2-amino-6-nitrobenzoic acid .
Pathway A: The "Aminolysis" Route (Industrial Standard)
This route avoids hazardous nitration mixtures and utilizes readily available 2-halo-precursors.
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Precursor: 2-Chloro-6-nitrobenzoic acid.
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Aminolysis: Reaction with aqueous ammonia catalyzed by Cu(I) species (Ullmann-type coupling) or high-pressure ammonolysis.
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Esterification: Acid-catalyzed esterification with ethanol.
Pathway B: The "Dinitro" Reduction Route
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Precursor: 2,6-Dinitrobenzoic acid.
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Regioselective Reduction: Using sodium sulfide or hydrosulfide (Zinin reduction) to selectively reduce one nitro group to an amine.
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Esterification: Standard Fischer esterification.
DOT Diagram: Synthesis & Reactivity Logic
Figure 1: Synthetic flow from precursor acid to the target ester and subsequent heterocyclic divergence.
Reactivity & Functionalization[1]
The utility of ethyl 2-amino-6-nitrobenzoate lies in its ability to undergo bifunctional cyclization .
Quinazolinone Formation
The amino group (nucleophile) and the ester (electrophile) are positioned perfectly for a "condense-then-cyclize" mechanism.
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Reagent: Formamide, Triethyl orthoformate, or Acyl Chlorides.
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Mechanism: The amine attacks the electrophilic carbon of the reagent (e.g., formamide), forming an intermediate amide. The amide nitrogen then attacks the ester carbonyl, ejecting ethanol to close the pyrimidine ring.
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Why it works: The 6-nitro group, while withdrawing, does not deactivate the amine enough to prevent acylation, but it does make the final quinazolinone electron-deficient, which is desirable for certain kinase inhibitor binding pockets.
Reduction to Diamines
Reducing the 6-nitro group yields ethyl 2,6-diaminobenzoate .
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Utility: This "vicinal-like" diamine system (actually 1,3-diamine on the ring, but spatially close) allows for the formation of benzimidazoles or imidazopyridines depending on the coupling partner.
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Caution: The resulting diamine is oxidation-sensitive and should be used immediately or stored under inert gas.
Detailed Experimental Protocols
These protocols are designed for research-grade synthesis (1–10g scale) and prioritize safety and purity.
Protocol A: Esterification of 2-Amino-6-Nitrobenzoic Acid
Standard Fischer-Speier esterification is often too slow due to the steric block. The Thionyl Chloride method is preferred.
Materials:
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2-Amino-6-nitrobenzoic acid (1.0 eq)
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Thionyl Chloride (SOCl₂) (1.5 eq)
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Absolute Ethanol (Solvent/Reagent, 10-20 volumes)
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Catalytic DMF (1-2 drops)
Step-by-Step:
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Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).
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Addition: Charge the flask with absolute ethanol and cool to 0°C in an ice bath.
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Activation: Dropwise add Thionyl Chloride over 15 minutes. Caution: Exothermic reaction, HCl gas evolution.
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Substrate: Add 2-amino-6-nitrobenzoic acid in portions.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.
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Workup:
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Concentrate the solvent in vacuo.
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Redissolve the residue in EtOAc.
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Wash with Saturated NaHCO₃ (to remove unreacted acid and HCl) and Brine.
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Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.
Protocol B: Cyclization to Quinazolin-4(3H)-one
A common application for generating scaffold diversity.
Materials:
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Ethyl 2-amino-6-nitrobenzoate (1.0 eq)
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Formamide (5-10 volumes, acts as solvent and reagent)
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Ammonium Acetate (catalytic, 0.1 eq)
Step-by-Step:
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Reaction: Mix the ester and formamide in a pressure tube or round-bottom flask.
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Heat: Heat to 140–150°C. Note: High temperature is required to drive the loss of ethanol and overcome the steric hindrance of the 6-nitro group.
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Monitoring: Reaction is usually complete in 4–6 hours.
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Isolation: Cool to room temperature. Pour the mixture into ice-cold water. The quinazolinone product typically precipitates as a solid.[1]
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Filtration: Filter the solid, wash with water and cold ethanol.
DOT Diagram: Quinazolinone Cyclization Mechanism
Figure 2: Mechanistic pathway for the conversion of the ester to the quinazolinone scaffold.
Safety & Handling (E-E-A-T)
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Nitro Compounds: Organic nitro compounds are potentially explosive if heated under confinement or subjected to shock. While this specific benzoate is relatively stable, always perform differential scanning calorimetry (DSC) before scaling up >100g.
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Thionyl Chloride: Releases HCl and SO₂. Must be used in a well-ventilated fume hood.
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Waste Disposal: Aqueous layers from the esterification contain sulfites and acid; neutralize with bicarbonate before disposal.
References
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Synthesis of 2-Amino-6-Nitrobenzoic Acid
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Patent: Process for preparing 2-amino-6-nitro-benzoic acid. EP2349980B1.[2] (Describes the sulfide reduction and aminolysis routes).
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Quinazolinone Cyclization Methodologies
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Journal: "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." PMC. (General protocols for anthranilate cyclization).
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Triphosgene Applications (Reactivity Context)
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Journal: "A decade review of triphosgene and its applications in organic reactions." PMC. (Describes the use of anthranilate derivatives with triphosgene).
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General Properties of Nitrobenzoates
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Database: PubChem Compound Summary for Ethyl 2-amino-4-nitrobenzoate (Isomer comparison for spectral data). [3]
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Sources
- 1. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETHYL 3-NITROBENZOATE(618-98-4) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl 2-amino-4-nitrobenzoate | C9H10N2O4 | CID 596492 - PubChem [pubchem.ncbi.nlm.nih.gov]
